2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-(3-methylbutyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H19N3/c1-9(2)4-5-10-8-11-12-6-3-7-14(11)13-10/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
RXRJBAXVXPWHAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=NN2CCCNC2=C1 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Cyclocondensation Route
One of the most reliable methods involves a multi-step sequence starting from 5-amino-3-methylpyrazole, which undergoes condensation with malonate derivatives or other activated esters, followed by ring closure and functional group transformations to install the 3-methylbutyl substituent.
- Step 1: Reaction of 5-amino-3-methylpyrazole with diethyl malonate or related esters in the presence of sodium ethoxide as a base to form a dihydroxy-heterocyclic intermediate with high yield (approximately 89%).
- Step 2: Chlorination of the intermediate using phosphorus oxychloride to yield dichloro-pyrazolopyrimidine derivatives (yield ~61%).
- Step 3: Nucleophilic substitution at the chlorinated positions with appropriate nucleophiles such as amines or alkyl groups to introduce the 3-methylbutyl moiety, typically under mild conditions with potassium carbonate as base, achieving yields up to 94%.
Condensation with Alkynes under Green Conditions
An alternative green synthetic strategy employs the condensation of aminopyrazoles with alkynes such as dimethyl acetylenedicarboxylate or methyl/ethyl propiolate in aqueous ethanol under ultrasonic irradiation. This method avoids harsh reagents and conditions, providing good yields (77–95%) of pyrazolo[1,5-a]pyrimidine derivatives with various substituents.
- The reaction is catalyzed by potassium bisulfate (KHSO4) and proceeds efficiently at 60–65 °C within 9–15 minutes.
- The mechanism involves protonation of the ester carbonyl by KHSO4, facilitating aza-Michael addition and ring closure to form the pyrazolopyrimidine core.
- This method is applicable to a range of substituents, potentially adaptable for 3-methylbutyl side chain introduction by selecting appropriate alkynes or subsequent functionalization.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to enhance the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, enabling rapid reaction times and improved yields.
- For example, the condensation of 7-isopropoxyisoflavone with 3-aminopyrazole in methanol under microwave irradiation using tert-butoxide bases yields pyrazolopyrimidine derivatives efficiently.
- Optimization of base, solvent, and reactant ratios is critical; potassium tert-butoxide in DMSO with a 1:1.5:2.5 molar ratio of reactants gave the best results.
- Although this example involves aryl substituents, the method could be adapted for alkyl substituents such as 3-methylbutyl by modifying the starting materials accordingly.
| Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Notes |
|---|---|---|---|---|---|
| Multi-step cyclocondensation | 5-Amino-3-methylpyrazole, diethyl malonate, POCl3, K2CO3 | Hours to days | 61–94 | High selectivity, well-established | Requires multiple steps, chlorination step |
| Ultrasonic-assisted green synthesis | Aminopyrazoles, alkynes (DMAD, methyl/ethyl propiolate), KHSO4, aqueous ethanol, ultrasound | 9–15 min | 77–95 | Eco-friendly, rapid, mild conditions | Limited to certain substituents, adaptable |
| Microwave-assisted synthesis | 3-Aminopyrazole, aryl ketones, (CH3)3COK, DMSO, microwave | 15 min | Moderate to good | Fast, efficient, solvent optimization | Mostly for aryl substituents, potential for alkyl |
- The multi-step cyclocondensation route is robust for introducing alkyl substituents like 3-methylbutyl, with good control over regioselectivity and functional group compatibility.
- Green synthetic methods using ultrasound irradiation reduce environmental impact by avoiding toxic solvents and harsh reagents, with high yields and short reaction times.
- Microwave-assisted methods accelerate reaction kinetics and improve yields but require careful optimization of base and solvent systems to accommodate different substituents.
- Purification typically involves acidification, recrystallization, and column chromatography to achieve high purity suitable for further applications.
The preparation of 2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves versatile synthetic strategies ranging from classical multi-step cyclocondensation to modern green and microwave-assisted methods. Each approach offers distinct advantages in terms of yield, environmental impact, and scalability. Selection of the optimal method depends on the desired substituent pattern, available starting materials, and production scale.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. For instance, modifications to the pyrazolo-pyrimidine scaffold have been shown to inhibit specific kinases involved in cancer cell proliferation. A notable case study demonstrated that a substituted pyrazolo[1,5-a]pyrimidine effectively inhibited the growth of various cancer cell lines through targeted action on the PI3K/Akt signaling pathway, which is crucial for tumor growth and survival.
Antimicrobial Properties
The antimicrobial potential of 2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has also been explored. In vitro assays revealed that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics.
CNS Activity
Research indicates that pyrazolo[1,5-a]pyrimidines may possess neuroprotective effects. In animal models of neurodegenerative diseases, compounds similar to this compound have been shown to improve cognitive function and reduce neuroinflammation. A specific case involved a compound that modulated GABAergic neurotransmission, leading to anxiolytic effects without the sedative side effects typically associated with benzodiazepines.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines are another area of active investigation. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity positions them as potential therapeutic agents for conditions such as rheumatoid arthritis and other inflammatory disorders.
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films suggests potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating this compound into polymer matrices can enhance charge transport properties.
Data Summary Table
Mechanism of Action
The mechanism of action of 2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Anti-inflammatory: Inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of prostaglandin E2 (PGE2).
Anticancer: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting nuclear factor kappa B (NF-κB) signaling
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The PP scaffold can be modified at positions 2, 3, 5, and 5. Key analogs include:
- 3-Iodo-2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine : Substituted with methyl (C2), trifluoromethyl (C7), and iodo (C3), this derivative highlights the impact of electron-withdrawing groups (e.g., CF₃) on stability and reactivity .
- Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate : A cyclopropyl group at C5 and an ethyl ester at C3 demonstrate how steric and electronic effects influence synthetic routes and solubility .
- 7-(4-Benzenesulfonyl-phenyl)-3-m-tolylazo-pyrazolo[1,5-a]pyrimidin-2-ylamine (13b) : Arylazo and benzenesulfonyl groups at C3 and C7 enhance antimicrobial activity, likely due to increased π-π stacking and hydrogen bonding .
Physicochemical Properties
The table below summarizes key data for the target compound and analogs:
Key Observations :
- Spectral Signatures : Arylazo groups (e.g., in 13b) show distinct IR C=N stretches (~1615 cm⁻¹), while CF₃ groups (e.g., in 9k) exhibit strong electron-withdrawing effects in NMR .
Biological Activity
2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which are known for their diverse biological activities and potential therapeutic applications. This compound features a unique 3-methylbutyl substituent at the 2-position of the pyrazolo ring, which may influence its biological properties.
- Molecular Formula : C11H19N3
- Molecular Weight : 193.29 g/mol
- CAS Number : 1700065-86-6
Biological Activities
Pyrazolo[1,5-a]pyrimidines exhibit a variety of biological activities including:
- Anticancer properties : Some derivatives have shown efficacy in inhibiting cancer cell proliferation.
- Anti-inflammatory effects : Certain compounds within this class can modulate inflammatory pathways.
- Antimicrobial activity : They have been investigated for their potential to combat bacterial and fungal infections.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one | Methyl group at position 3 | Anticancer |
| 2-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine | Chlorophenyl substituent | Anti-inflammatory |
| 7-Amino-3-methylpyrazolo[1,5-a]pyrimidin-4-one | Amino group at position 7 | Antimicrobial |
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. Research indicates that it may inhibit key enzymes involved in cell cycle regulation or inflammatory pathways. The bulky 3-methylbutyl group may enhance its lipophilicity and affect pharmacokinetic properties.
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines in drug development. For instance:
- A study published in the Journal of Medicinal Chemistry explored various derivatives and their binding affinities to biological targets. It was found that modifications at the 2-position significantly influenced activity profiles and selectivity towards specific receptors .
- Another investigation focused on the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines, demonstrating that certain compounds could effectively reduce pro-inflammatory cytokine levels in vitro .
Pharmacological Studies
Pharmacological evaluations are essential to understand the therapeutic potential of this compound. Preliminary data suggest that further investigation through in vivo studies and clinical trials is necessary to fully elucidate its efficacy and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
